molecular formula C24H30N2O3 B4676425 N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4676425
M. Wt: 394.5 g/mol
InChI Key: ZHUDZQHZISISQO-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a dimethylpropanoyl group and a carboxamide group

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-24(2,3)23(28)26-15-13-19(14-16-26)22(27)25-20-9-11-21(12-10-20)29-17-18-7-5-4-6-8-18/h4-12,19H,13-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUDZQHZISISQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Formation of the Piperidine Intermediate: The next step involves the reaction of 4-(benzyloxy)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride to form N-[4-(benzyloxy)phenyl]piperidine.

    Introduction of the Dimethylpropanoyl Group: The final step involves the acylation of N-[4-(benzyloxy)phenyl]piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the dimethylpropanoyl moiety can be reduced to form an alcohol derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain receptors or enzymes, while the piperidine ring and dimethylpropanoyl group may influence the compound’s overall pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-[4-(benzyloxy)phenyl]acetamide: Similar structure but lacks the piperidine ring and dimethylpropanoyl group.

    N-[4-(benzyloxy)phenyl]-2-bromobenzamide: Contains a bromine atom and a benzamide group instead of the piperidine ring and dimethylpropanoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 2
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N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

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